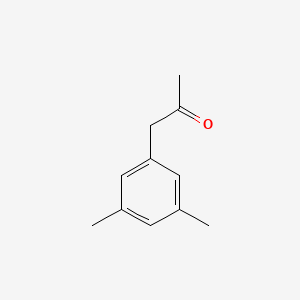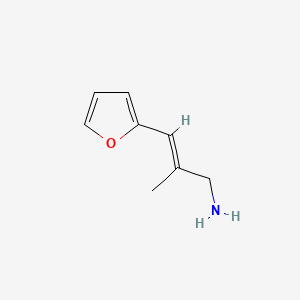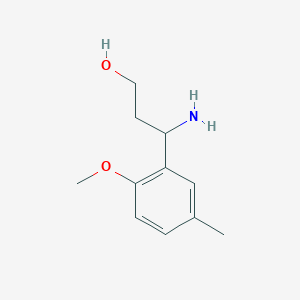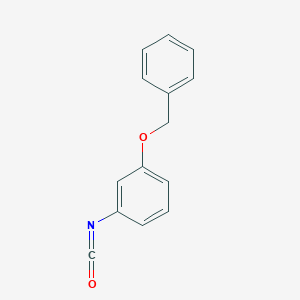
1-(Benzyloxy)-3-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-isocyanatobenzene is an organic compound characterized by the presence of a benzyloxy group and an isocyanate group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 1-(Benzyloxy)-3-isocyanatobenzene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent selection, temperature control, and purification techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzyloxy)-3-isocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Urea derivatives, carbamates, and thiocarbamates.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3-isocyanatobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-3-isocyanatobenzene involves its reactivity with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity is exploited in various applications, including the development of enzyme inhibitors and the modification of surfaces for enhanced material properties .
Comparación Con Compuestos Similares
- 1-(Benzyloxy)-2-isocyanatobenzene
- 1-(Benzyloxy)-4-isocyanatobenzene
- 1-(Benzyloxy)-3-nitrobenzene
Comparison: 1-(Benzyloxy)-3-isocyanatobenzene is unique due to the specific positioning of the benzyloxy and isocyanate groups on the benzene ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions. The presence of the benzyloxy group also imparts distinct physical and chemical properties, making it suitable for specific applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C14H11NO2 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
1-isocyanato-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H11NO2/c16-11-15-13-7-4-8-14(9-13)17-10-12-5-2-1-3-6-12/h1-9H,10H2 |
Clave InChI |
OWNBPHMYOZMTLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



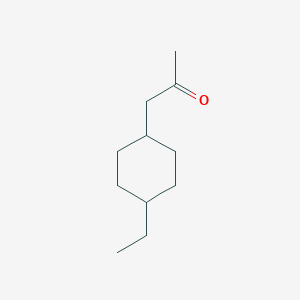
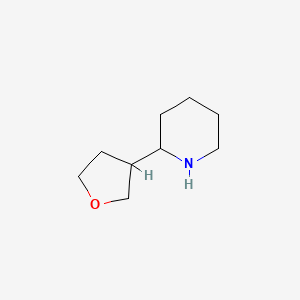
![3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal](/img/structure/B15322251.png)


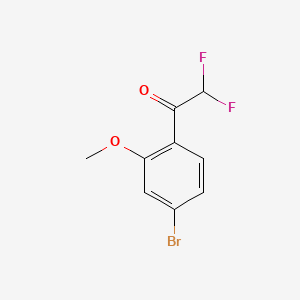

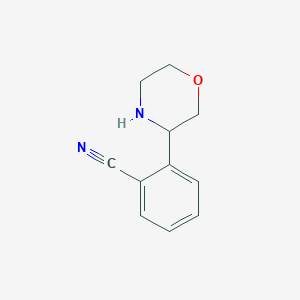
![(2S)-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propan-2-amine](/img/structure/B15322298.png)
